
(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate, commonly known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional medicine to treat respiratory conditions, including asthma and bronchitis. In recent years, ephedrine has gained attention for its potential as a performance-enhancing drug and weight loss supplement.
Mécanisme D'action
Ephedrine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. It also stimulates the release of adrenaline and noradrenaline, which promote the breakdown of fat cells and increase metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.
Biochemical and Physiological Effects:
Ephedrine has a number of physiological effects, including increased heart rate, blood pressure, and respiration. It also promotes the breakdown of fat cells and increases metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has a number of advantages for lab experiments, including its ability to stimulate the sympathetic nervous system and increase energy levels. However, ephedrine can also have side effects, including increased heart rate, blood pressure, and respiration, which can make it difficult to control experimental conditions.
Orientations Futures
There are a number of potential future directions for ephedrine research. One area of interest is the potential for ephedrine to be used as a treatment for ADHD. Another area of interest is the potential for ephedrine to be used as a treatment for depression. Additionally, there is ongoing research into the potential for ephedrine to be used as a weight loss supplement.
Méthodes De Synthèse
Ephedrine can be synthesized from the Ephedra plant or through chemical synthesis. The chemical synthesis involves the reaction of benzaldehyde with nitroethane to produce phenyl-2-nitropropene. The nitro group is then reduced to an amine group, which is then methylated to produce ephedrine.
Applications De Recherche Scientifique
Ephedrine has been widely studied for its potential as a performance-enhancing drug and weight loss supplement. It has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. Ephedrine has also been studied for its potential as a treatment for narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.
Propriétés
Numéro CAS |
136-38-9 |
|---|---|
Nom du produit |
(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate |
Formule moléculaire |
C13H19NO8 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
GOVGCYCBKCCFIR-LREBCSMRSA-N |
SMILES isomérique |
CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Autres numéros CAS |
136-38-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



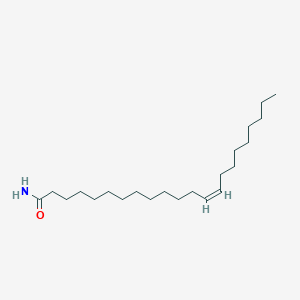
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
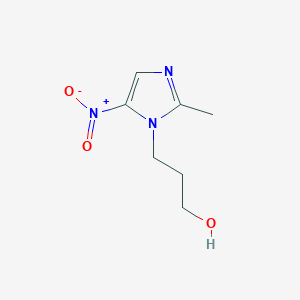
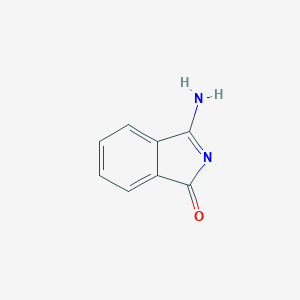
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
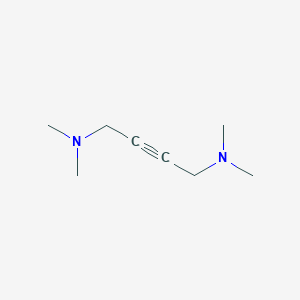
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
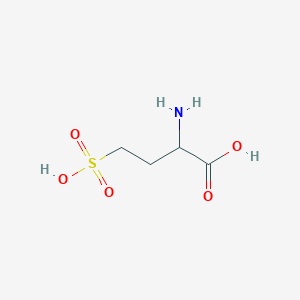
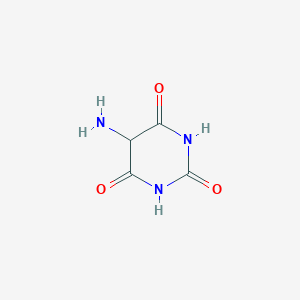
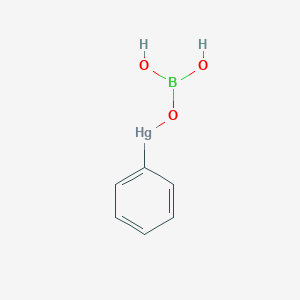
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)

